molecular formula C14H15ClN2O3S2 B12212722 2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12212722
M. Wt: 358.9 g/mol
InChI Key: GRLJUKYMUZBGBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, a thiazole ring, and an acetamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves multiple steps, including the formation of the thiazole ring and the introduction of the chlorophenyl and acetamide groups. The synthetic route typically starts with the preparation of the thiazole ring through a cyclization reaction involving appropriate precursors. The chlorophenyl group is then introduced via a substitution reaction, followed by the addition of the acetamide moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with altered chemical properties.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-17-11-7-22(19,20)8-12(11)21-14(17)16-13(18)6-9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3

InChI Key

GRLJUKYMUZBGBR-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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